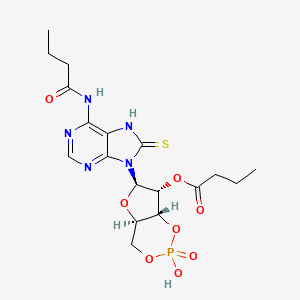

N(6)-2'-O-Dibutyryl-8-thiocyclic amp

Description

N(6)-2'-O-Dibutyryl-8-thiocyclic AMP is a chemically modified cyclic adenosine monophosphate (cAMP) analog designed to enhance stability, membrane permeability, and receptor specificity. Its structure features dibutyryl groups at the N6 adenine position and the 2'-oxygen (2'-O) of the ribose moiety, alongside a sulfur substitution at the 8th position of the adenine ring. These modifications collectively improve resistance to enzymatic degradation (e.g., phosphodiesterases) and increase lipid solubility, facilitating cellular uptake .

Properties

CAS No. |

34409-10-4 |

|---|---|

Molecular Formula |

C18H24N5O8PS |

Molecular Weight |

501.5 g/mol |

IUPAC Name |

[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)-8-sulfanylidene-7H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |

InChI |

InChI=1S/C18H24N5O8PS/c1-3-5-10(24)21-15-12-16(20-8-19-15)23(18(33)22-12)17-14(30-11(25)6-4-2)13-9(29-17)7-28-32(26,27)31-13/h8-9,13-14,17H,3-7H2,1-2H3,(H,22,33)(H,26,27)(H,19,20,21,24)/t9-,13-,14-,17-/m1/s1 |

InChI Key |

OKDBZYGQWTWGHH-KRQFVHPKSA-N |

SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C(=S)N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C(=S)N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C(=S)N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC |

Other CAS No. |

34409-10-4 |

Synonyms |

N(6)-2'-O-dibutyryl-8-thiocyclic AMP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar cAMP Analogs

Dibutyryl cAMP (dbcAMP)

- Substituents : Dibutyryl groups at N6 and 2'-O positions.

- Key Properties : High membrane permeability due to lipophilic butyryl chains; moderate stability against phosphodiesterases.

- Applications : Widely used to activate broad-spectrum cAMP signaling in cell culture models .

- Limitations: Limited receptor specificity, as it non-selectively activates PKA and EPAC.

8-Bromo-cAMP

- Substituents : Bromine atom at the 8th position.

- Key Properties : Enhanced stability due to bromine’s electron-withdrawing effects; slower degradation and prolonged signaling.

- Applications : Preferred for studies requiring sustained cAMP pathway activation .

- Limitations : Reduced membrane permeability compared to dbcAMP.

8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP)

- Substituents : 4-Chlorophenylthio group at the 8th position.

- Key Properties : High specificity for EPAC over PKA due to steric hindrance from the bulky aromatic group.

- Applications : Used to dissect EPAC-specific signaling pathways .

- Limitations : Lower solubility and cellular uptake efficiency.

2'-O-Methyl-cAMP

- Substituents : Methyl group at the 2'-O position.

- Key Properties : Increased resistance to ribonucleases; selective activation of PKA type II.

- Applications : Ideal for targeting PKA-II in neuronal and endocrine studies .

- Limitations : Minimal membrane permeability without additional modifications.

N(6)-2'-O-Dibutyryl-8-thiocyclic AMP

- Substituents : Dibutyryl groups (N6, 2'-O) + sulfur at the 8th position.

- Key Properties :

- Stability : The 8-thio group resists oxidation and enzymatic cleavage more effectively than oxygen or bromine.

- Permeability : Dibutyryl chains confer superior lipid solubility, akin to dbcAMP.

- Specificity : The smaller 8-thio substituent (vs. 8-CPT-cAMP) may allow dual activation of PKA and EPAC, but with a bias toward PKA isoforms due to reduced steric hindrance.

- Applications : Hypothesized to combine the prolonged action of 8-bromo-cAMP with the permeability of dbcAMP, making it suitable for in vivo models requiring robust cAMP elevation.

Comparative Data Table

Research Findings and Implications

Enhanced Stability : The 8-thio group likely reduces susceptibility to phosphodiesterases and oxidation, extending half-life compared to dbcAMP or 8-bromo-cAMP .

Dual Signaling Activation : Its smaller 8th-position substitution may permit concurrent PKA and EPAC engagement, unlike 8-CPT-cAMP’s EPAC specificity.

Therapeutic Potential: In hormone regulation (e.g., estrogen [E2], prolactin [PRL]), cAMP analogs modulate endocrine pathways (see ). This compound’s stability and permeability could amplify such effects in metabolic or reproductive disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.